REACTION_CXSMILES
|
N[C:2]1[CH:3]=[CH:4][C:5]([F:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].N([O-])=O.[Na+].[BrH:17]>CO.CC(C)=O.O>[Br:17][CH:6]([CH2:5][C:2]1[CH:3]=[CH:4][C:5]([F:12])=[C:6]([C:7]([O:9][CH3:10])=[O:8])[CH:11]=1)[C:7]([O:9][CH3:10])=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
4.12 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C(=O)OC)C1)F
|
Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
11.4 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
salt-ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirring so as
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
higher than -5° C
|
Type
|
STIRRING
|
Details
|
After stirred for 30 minutes as it
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
ice bath was removed
|
Type
|
ADDITION
|
Details
|
methyl acrylate (13.3 ml) was added
|
Type
|
ADDITION
|
Details
|
cuprous oxide (225 mg) was added little by little
|
Type
|
STIRRING
|
Details
|
while stirring vigorously
|
Type
|
CONCENTRATION
|
Details
|
the reaction liquor was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved into ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water, saturated aqueous solution of sodium hydrogencarbonate and water in order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by means of silica gel column chromatography (developing solvent; n-hexane:ethyl acetate=10:1)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)OC)CC1=CC(=C(C=C1)F)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.48 g | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |